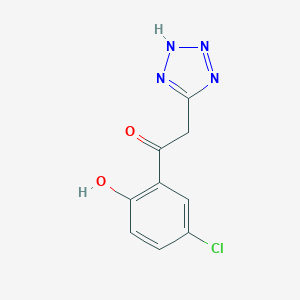
1-(5-chloro-2-hydroxyphenyl)-2-(1H-tetraazol-5-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-chloro-2-hydroxyphenyl)-2-(1H-tetraazol-5-yl)ethanone is a compound that has gained significant interest in scientific research due to its potential applications in the field of medicine. This compound has been found to possess unique properties that make it a promising candidate for the development of new drugs. In
Wissenschaftliche Forschungsanwendungen
1-(5-chloro-2-hydroxyphenyl)-2-(1H-tetraazol-5-yl)ethanone has been extensively studied for its potential applications in the field of medicine. It has been found to possess antimicrobial, anti-inflammatory, and anticancer properties. Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. It has also been found to have potential as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines.
Wirkmechanismus
The mechanism of action of 1-(5-chloro-2-hydroxyphenyl)-2-(1H-tetraazol-5-yl)ethanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Studies have shown that this compound can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. It has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells, which are important processes in the development of cancer metastasis. Additionally, this compound has been found to have antioxidant properties, which may help to protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(5-chloro-2-hydroxyphenyl)-2-(1H-tetraazol-5-yl)ethanone in lab experiments is its potential as a lead compound for the development of new drugs. Its unique properties make it a promising candidate for the development of drugs that can target cancer, inflammation, and other diseases. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are many future directions for the study of 1-(5-chloro-2-hydroxyphenyl)-2-(1H-tetraazol-5-yl)ethanone. One area of research that has received significant attention is the development of new drugs based on this compound. Researchers are exploring ways to modify the structure of this compound to improve its pharmacological properties and increase its efficacy as a drug. Additionally, studies are being conducted to further understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, researchers are exploring ways to improve the synthesis method of this compound to increase its yield and reduce the cost of production.
Synthesemethoden
The synthesis of 1-(5-chloro-2-hydroxyphenyl)-2-(1H-tetraazol-5-yl)ethanone involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 1H-tetrazole-1-ethanamine in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained through a series of purification steps. The yield of the product can vary depending on the reaction conditions, but typically ranges from 50-70%.
Eigenschaften
Molekularformel |
C9H7ClN4O2 |
|---|---|
Molekulargewicht |
238.63 g/mol |
IUPAC-Name |
1-(5-chloro-2-hydroxyphenyl)-2-(2H-tetrazol-5-yl)ethanone |
InChI |
InChI=1S/C9H7ClN4O2/c10-5-1-2-7(15)6(3-5)8(16)4-9-11-13-14-12-9/h1-3,15H,4H2,(H,11,12,13,14) |
InChI-Schlüssel |
JLNZXKZTACLCCQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)C(=O)CC2=NNN=N2)O |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)C(=O)CC2=NNN=N2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 4-{[(2-chloro-3-pyridinyl)carbonyl]amino}benzoate](/img/structure/B270239.png)

![2-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B270243.png)

![7-methoxy-3-[2-(7-methoxy-2H-1,4-benzothiazin-3-yl)hydrazino]-2H-1,4-benzothiazine](/img/structure/B270247.png)


![1-[2-(4-Chlorobenzoyl)-6-hydroxy-3-methyl-1-benzofuran-5-yl]ethanone](/img/structure/B270265.png)
![1-amino-6-methyl-3H-chromeno[4',3':4,5]pyrido[2,3-d]pyrimidine-3,7(4H)-dione](/img/structure/B270269.png)
![2-[2-(4-bromophenyl)-2-oxoethyl]-4-(4-methylphenyl)-1(2H)-phthalazinone](/img/structure/B270270.png)
![Ethyl 3-{[(3-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B270273.png)